5-Oxo-2,5-dihydrofuran-3-carbonyl chloride
Description
5-Oxo-2,5-dihydrofuran-3-carbonyl chloride is a reactive heterocyclic compound featuring a five-membered dihydrofuran ring with a ketone group at position 5 and a carbonyl chloride substituent at position 3. This structure renders it highly electrophilic, making it a valuable intermediate in organic synthesis for introducing the 5-oxo-dihydrofuran moiety into complex molecules. These analogs share the 5-oxo-2,5-dihydrofuran core but differ in substituents, which critically influence their reactivity and applications.
Properties
CAS No. |
64124-99-8 |
|---|---|
Molecular Formula |
C5H3ClO3 |
Molecular Weight |
146.53 g/mol |
IUPAC Name |
5-oxo-2H-furan-3-carbonyl chloride |
InChI |
InChI=1S/C5H3ClO3/c6-5(8)3-1-4(7)9-2-3/h1H,2H2 |
InChI Key |
MJCYPRKNBMEPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)O1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound’s distinctiveness lies in its carbonyl chloride group at position 3 , contrasting with ester, hydroxyl, or protected substituents in analogs. For example:
- (S)-2-((R)-3,4-Bis(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl dodecanoate (5d): Features 3,4-bis(benzyloxy) groups and a dodecanoate ester .
- (S)-1-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl dioleate (3f) : Contains 3,4-bis(4-methoxybenzyloxy) substituents and oleate esters .
- (S)-2-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl acrylate (5c) : Includes acrylate and methoxybenzyloxy groups .
The carbonyl chloride in the target compound replaces these bulkier substituents, significantly enhancing its reactivity toward nucleophiles (e.g., amines, alcohols) compared to ester derivatives.
Reactivity Profiles
- 5-Oxo-2,5-dihydrofuran-3-carbonyl Chloride : The acyl chloride group enables direct nucleophilic acyl substitutions without requiring coupling reagents (e.g., DCC, DMAP), which are essential for ester-containing analogs like 5d or 3f . This reactivity simplifies synthetic workflows but necessitates anhydrous handling.
- Ester Derivatives (e.g., 5d, 3f) : These require activating agents (e.g., DCC, DMAP) for further functionalization, increasing synthetic steps but offering better stability under ambient conditions .
Data Table: Comparative Analysis
Research Findings and Practical Implications
- Stability : Ester derivatives (e.g., 5d, 3f) exhibit greater stability than the target compound, as evidenced by their characterization as colorless oils with well-resolved NMR spectra . The acyl chloride’s hygroscopic nature likely limits its shelf life.
- Synthetic Efficiency : The target compound’s reactivity could reduce reliance on coupling agents, streamlining syntheses of bioactive molecules (e.g., prostaglandin analogs or antifungals) that incorporate the 5-oxo-dihydrofuran scaffold.
- Spectroscopic Differences : The carbonyl chloride group would likely produce distinct ¹³C NMR shifts (e.g., ~170–180 ppm for C=O) compared to ester carbonyls (~165–175 ppm) in analogs .
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